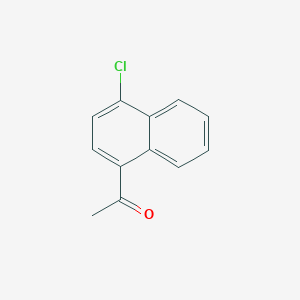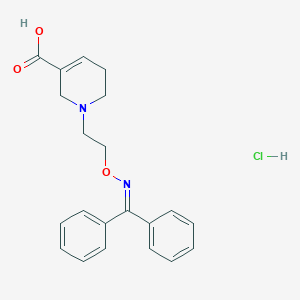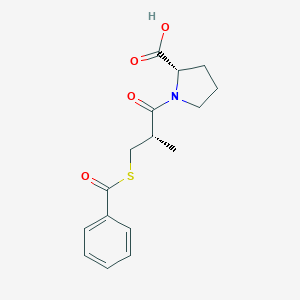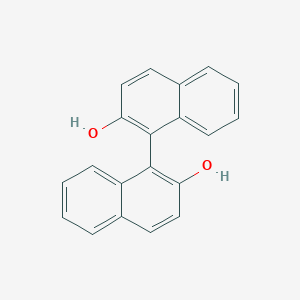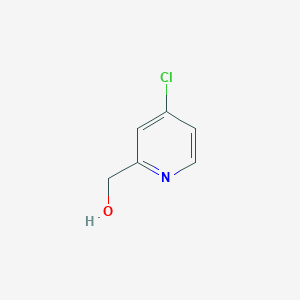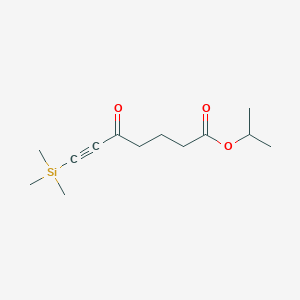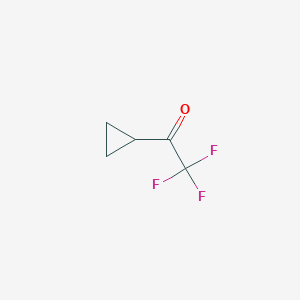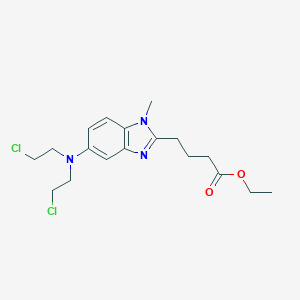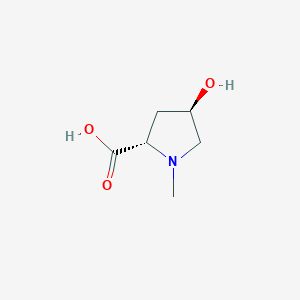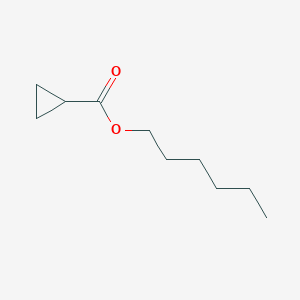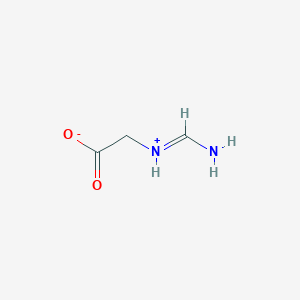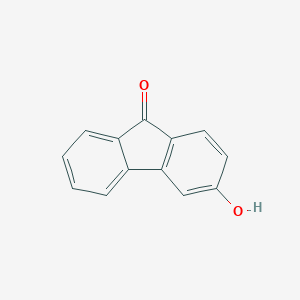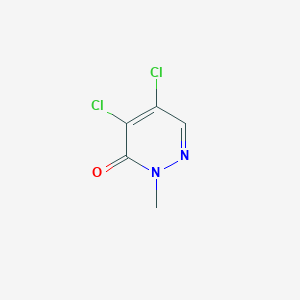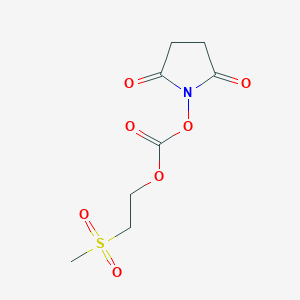
2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate
説明
Compounds featuring the dioxopyrrolidinyl group and sulfonyl functionalities are pivotal in synthetic organic chemistry, serving as intermediates for various chemical transformations. They are often employed in the synthesis of pharmaceuticals and complex organic molecules due to their versatile reactivity.
Synthesis Analysis
The synthesis of related sulfonate esters and carbonates involves the reaction of amines with sulfonyl chlorides under Mitsunobu conditions, utilizing reagents like (cyanomethylene)tributylphosphorane for alkylating activated amines. Such methodologies provide a pathway to generate sulfonated amines, which can be further functionalized or deprotected under specific conditions (Sakamoto et al., 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide and carbonate derivatives often features significant conformational diversity due to the presence of flexible ethyl or methyl groups attached to the sulfur atom, as well as the ring strain in the pyrrolidine moiety. X-ray crystallography studies on similar compounds have revealed the impact of substituents on the overall molecular conformation, affecting the compound's reactivity and physical properties.
Chemical Reactions and Properties
Sulfonamide and carbonate functionalities exhibit a broad spectrum of chemical reactivity. They are known for their stability under basic and reductive conditions, yet can be activated towards nucleophilic attack or eliminated under acidic conditions. For instance, sulfonamides derived from (aryloxy)ethyl piperidines can act as selective ligands or undergo further functionalization, demonstrating the versatility of these groups in chemical synthesis (Canale et al., 2016).
Physical Properties Analysis
The physical properties of compounds containing dioxopyrrolidinyl and sulfonyl groups, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents and the compound's overall polarity. Ionic liquids with carbonate functionalities, for instance, have been explored for their unique solvent properties and low melting points, indicating the potential for diverse applications in materials science and electrochemistry (Kim et al., 2013).
科学的研究の応用
Advanced Oxidation Processes Advanced oxidation processes (AOPs) are pivotal in environmental science for treating water. Compounds like persulfates, which might share functional groups or reactivity with the specified chemical, are highlighted for their ability to degrade organic pollutants through radical and non-radical pathways. Studies reveal the potential of these compounds in water treatment, emphasizing the need for further research to address knowledge gaps and enhance practical applications (Lee, Gunten, & Kim, 2020).
Organic Carbonates Synthesis The synthesis of organic carbonates, including methodologies that might be similar to or involve compounds like “2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate,” has been extensively reviewed. Organic carbonates serve as green compounds with applications ranging from industrial solvents to fuel additives. The research underscores non-phosgene methods for synthesizing these carbonates, highlighting the role of sustainability in chemical processes (Shukla & Srivastava, 2017).
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLVLJMKBLJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206624 | |
| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate | |
CAS RN |
57903-15-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETN53SF3ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



